2-{[5-(3-chloro-1-benzothiophen-2-yl)-4-(prop-2-en-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-1-phenylethanone
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Overview
Description
2-{[5-(3-chloro-1-benzothiophen-2-yl)-4-(prop-2-en-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-1-phenylethanone is a complex organic compound that features a benzothiophene moiety, a triazole ring, and a phenylethanone group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[5-(3-chloro-1-benzothiophen-2-yl)-4-(prop-2-en-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-1-phenylethanone typically involves multi-step organic reactions. The process begins with the preparation of the benzothiophene derivative, followed by the formation of the triazole ring through cyclization reactions.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can be employed to scale up the production process efficiently .
Chemical Reactions Analysis
Types of Reactions
2-{[5-(3-chloro-1-benzothiophen-2-yl)-4-(prop-2-en-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-1-phenylethanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The chloro group can be substituted with other nucleophiles under suitable conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like amines or thiols. Reaction conditions often involve controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions .
Major Products
The major products formed from these reactions include sulfoxides, sulfones, alcohols, and various substituted derivatives, depending on the specific reagents and conditions used .
Scientific Research Applications
2-{[5-(3-chloro-1-benzothiophen-2-yl)-4-(prop-2-en-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-1-phenylethanone has a wide range of scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its anti-inflammatory, anti-cancer, and antimicrobial properties.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 2-{[5-(3-chloro-1-benzothiophen-2-yl)-4-(prop-2-en-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-1-phenylethanone involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding sites. These interactions can lead to various biological effects, such as anti-inflammatory or anti-cancer activities .
Comparison with Similar Compounds
Similar Compounds
3-(3-Chloro-1-benzothiophen-2-yl)prop-2-enoic acid: Shares the benzothiophene moiety but differs in the functional groups attached.
5-chloro-2-(3-nitrophenyl)-1-benzothiophen-3(2H)-one 1,1-dioxide: Contains a benzothiophene core with different substituents.
Uniqueness
2-{[5-(3-chloro-1-benzothiophen-2-yl)-4-(prop-2-en-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-1-phenylethanone is unique due to its combination of a benzothiophene moiety, a triazole ring, and a phenylethanone group. This unique structure contributes to its diverse biological activities and synthetic versatility, making it a valuable compound for various research applications .
Properties
Molecular Formula |
C21H16ClN3OS2 |
---|---|
Molecular Weight |
426.0 g/mol |
IUPAC Name |
2-[[5-(3-chloro-1-benzothiophen-2-yl)-4-prop-2-enyl-1,2,4-triazol-3-yl]sulfanyl]-1-phenylethanone |
InChI |
InChI=1S/C21H16ClN3OS2/c1-2-12-25-20(19-18(22)15-10-6-7-11-17(15)28-19)23-24-21(25)27-13-16(26)14-8-4-3-5-9-14/h2-11H,1,12-13H2 |
InChI Key |
QSSDXYKFFJCJEN-UHFFFAOYSA-N |
Canonical SMILES |
C=CCN1C(=NN=C1SCC(=O)C2=CC=CC=C2)C3=C(C4=CC=CC=C4S3)Cl |
Origin of Product |
United States |
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